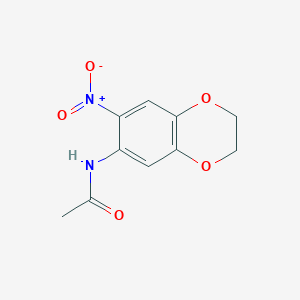

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with the molecular formula C10H10N2O5 It is characterized by the presence of a nitro group attached to a benzodioxin ring, which is further connected to an acetamide group

Mécanisme D'action

Target of Action

The primary target of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is carbonic anhydrase . This enzyme plays a crucial role in many physiological disorders, including epilepsy and osteoporosis .

Mode of Action

This compound inhibits the function of carbonic anhydrase by coordinating its SO2NH- anion with the Zn+2 cation of carbonic anhydrase . This results in a reduced HCO3- output for a transition state required for activity . Additionally, it inhibits the synthesis of folic acid in bacteria by restraining the foliate synthetase enzyme, which ultimately stops the production of purines .

Biochemical Pathways

The compound affects the carbonic anhydrase pathway and the folic acid synthesis pathway . The inhibition of these pathways leads to a decrease in the production of HCO3- and purines, respectively .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides, which include this compound, confirm their absorption from the gastrointestinal tract . They metabolize in the liver, and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad-spectrum antibacterial action .

Result of Action

The compound exhibits potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains . It has been found to be an active inhibitor of pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to inhibit carbonic anhydrase . Moreover, the compound’s antibacterial activity can be influenced by the specific conditions within the bacterial biofilm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzodioxin ring. The subsequent acylation step involves reacting the nitrated benzodioxin with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

Reduction: Formation of N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

Oxidation: Formation of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid.

Substitution: Formation of various substituted acetamide derivatives.

Applications De Recherche Scientifique

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other bioactive compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the nitro group, resulting in different chemical properties and biological activities.

N-(4-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid: An oxidized form of the compound with different chemical and biological properties.

Uniqueness

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the specific positioning of the nitro group on the benzodioxin ring, which imparts distinct chemical reactivity and biological activity

Activité Biologique

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound belonging to the benzodioxane class, characterized by the presence of a nitro group attached to a benzodioxane structure. This compound has garnered attention in biological research due to its potential therapeutic applications and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may inhibit bacterial growth or modulate cellular pathways. Additionally, the compound may release nitric oxide (NO), which is known for its diverse physiological effects, including vasodilation and modulation of neurotransmission .

Antimicrobial Properties

Research indicates that compounds within the benzodioxane family, including this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory potential. It has been shown to inhibit enzymes such as acetylcholinesterase and glucosidases, which are critical in various metabolic processes. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and diabetes .

Case Study 1: Antimicrobial Activity

A study conducted on this compound revealed its effectiveness against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This suggests its potential as a lead compound in antibiotic drug development .

Case Study 2: Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit acetylcholinesterase. The results indicated a significant reduction in enzyme activity at low micromolar concentrations, suggesting its potential use in treating neurodegenerative diseases .

Data Summary

Propriétés

IUPAC Name |

N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-7-4-9-10(17-3-2-16-9)5-8(7)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKTYGXOBZLUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.